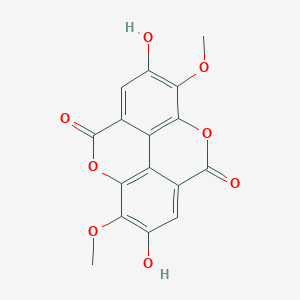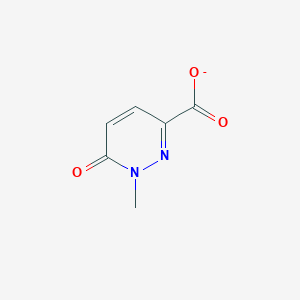
Acide 3,3'-di-O-méthylellagigue
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 3,3′,4-tri-O-methylellagic acid has been reported, starting from commercially available gallic acid. The synthesis involves constructing an unsymmetric Ar–Ar bond, which was challenging and required various methods before successfully achieving it through intramolecular Ullmann coupling reaction (Alam & Tsuboi, 2007). This process highlights the complexity and challenges in synthesizing specific methylellagic acid derivatives.
Molecular Structure Analysis
Ellagic acid derivatives, including 3,3'-Di-O-methylellagic acid, exhibit a complex molecular structure characterized by a dibenzo-γ-pyrone core and methoxy groups at specific positions. The presence of methoxy groups significantly affects the compound's reactivity and interactions with biological molecules. The exact structure of 3,3'-Di-O-methylellagic acid would be elucidated through spectroscopic methods, as demonstrated by the isolation and structural determination of similar compounds from natural sources (Nduji & Okwute, 1988).
Chemical Reactions and Properties
The methylation of ellagic acid to form derivatives like 3,3'-Di-O-methylellagic acid involves chemical reactions that introduce methoxy groups, influencing the molecule's reactivity. Methylation can enhance the compound's lipophilicity, potentially affecting its biological activity and bioavailability. The specific chemical reactions involved in the synthesis and modification of ellagic acid derivatives highlight the compound's versatile chemical properties.
Physical Properties Analysis
Methylellagic acids and their glycosides, related to 3,3'-Di-O-methylellagic acid, have been studied for their physical properties. These compounds are found in various natural sources and exhibit unique characteristics that may include solubility in certain solvents, melting points, and crystalline forms. Understanding these physical properties is crucial for their application in different scientific and therapeutic contexts (Hillis & Yazaki, 1973).
Applications De Recherche Scientifique
Potentiel anticancéreux
Acide 3,3'-di-O-méthylellagigue : a été étudié pour son potentiel en tant qu'agent anticancéreux. Il a montré une activité inhibitrice envers les lignées cellulaires cancéreuses telles que T47D et HeLa, avec une énergie de liaison libre significative envers des protéines comme SIRT1 et CDK9, qui sont impliquées dans la régulation du cancer . Ce composé pourrait être considéré pour des recherches plus approfondies en tant que médicament pour traiter les cancers du col de l'utérus et du sein.
Activité antitumorale, antimetastatique et antiangiogénique
L'acide ellagique, un composé apparenté, présente de fortes activités antitumorales, antimetastatiques et antiangiogéniques. Il peut inhiber la migration, l'invasion et l'angiogenèse des cellules tumorales, essentielles aux processus métastatiques. De plus, il peut améliorer la sensibilité des tumeurs à la chimiothérapie et à la radiothérapie . Ces propriétés suggèrent que l'this compound pourrait avoir des applications similaires dans le traitement du cancer.
Effets hépatoprotecteurs
Des études ont indiqué que l'this compound possède des propriétés hépatoprotectrices, probablement dues à ses effets antioxydants. Cela suggère son utilisation potentielle pour protéger le foie contre diverses formes de stress oxydatif .
Activité antibactérienne
This compound : montre une activité antibactérienne modérée, qui pourrait être utile dans le développement de nouveaux agents ou traitements antibactériens. Sa capacité à inhiber la formation de l'acidorésistance dans les mycobactéries sans affecter leur croissance est particulièrement remarquable .
Recherche sur les maladies neurodégénératives
Le composé a été associé à de fortes activités de piégeage des radicaux DPPH, ce qui en fait un candidat pour l'étude des maladies neurodégénératives. Ses propriétés antioxydantes pourraient être bénéfiques dans l'étude des dommages neuronaux liés au stress oxydatif .
Propriétés antidiabétiques
Acide 3,3',4-tri-O-méthylellagigue : , un composé similaire, a démontré des propriétés antidiabétiques chez les modèles animaux. Cela suggère que l'this compound pourrait également faire l'objet de recherches pour son potentiel dans la gestion du diabète grâce à ses effets sur la régulation de la glycémie .
Inducteur de différenciation dans l'érythroleucémie
Acide 3,8-di-O-méthylellagigue : a été identifié comme un nouvel inducteur de différenciation dans les cellules d'érythroleucémie. Il a considérablement inhibé la prolifération de ces cellules et induit leur différenciation en mégacaryocytes, ce qui pourrait être une approche prometteuse pour traiter cette hémopathie maligne rare et agressive .
Potentiel en médecine traditionnelle chinoise
Dérivé de Sanguisorba officinalis L., l'acide 3,8-di-O-méthylellagigue a été utilisé en médecine traditionnelle chinoise. Ses effets sur la leucémie érythroïde aiguë (AEL) suggèrent qu'il pourrait être un puissant inducteur de différenciation des cellules AEL, apportant des informations sur son potentiel thérapeutique .
Mécanisme D'action
Target of Action
3,3’-Di-O-methylellagic acid, also known as 3,8-Di-O-methylellagic acid, is a natural compound that has been found to selectively inhibit the formation of acid-fastness in mycobacteria . This suggests that mycobacteria could be a primary target of this compound.
Mode of Action
The compound interacts with mycobacteria, inhibiting their ability to form acid-fastness . Acid-fastness is a property of certain bacteria that makes them resistant to decolorization by acids during staining procedures. By inhibiting this property, 3,3’-Di-O-methylellagic acid can potentially make these bacteria more susceptible to treatments.
Biochemical Pathways
Its ability to inhibit the formation of acid-fastness suggests that it may interfere with the lipid biosynthesis or cell wall assembly processes in mycobacteria .
Pharmacokinetics
It is known to be soluble in organic solvents such as methanol, ethanol, and dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 3,3’-Di-O-methylellagic acid is the inhibition of acid-fastness formation in mycobacteria . This could potentially make these bacteria more susceptible to treatments. Additionally, the compound has been described as a hepatoprotective agent, suggesting that it may have beneficial effects on liver health due to its antioxidative properties .
Action Environment
The action of 3,3’-Di-O-methylellagic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action could be influenced by the presence of these solvents in the environment. Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.
Safety and Hazards
The safety data sheet for 3,3’-Di-O-methylellagic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAGYIBJNXLDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176918 | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2239-88-5 | |
| Record name | 3,3′-Di-O-methylellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)





